(3-Butyl-5-methyl-isoxazol-4-yl)-methanol
Description
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Properties
IUPAC Name |
(3-butyl-5-methyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-9-8(6-11)7(2)12-10-9/h11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZQWYZZBOFJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=C1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291836 | |
| Record name | 3-Butyl-5-methyl-4-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239465-21-4 | |
| Record name | 3-Butyl-5-methyl-4-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239465-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyl-5-methyl-4-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3-Butyl-5-methyl-isoxazol-4-yl)-methanol is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen. They have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structure of isoxazoles allows for various modifications that can enhance their biological efficacy.
(3-Butyl-5-methyl-isoxazol-4-yl)-methanol can be synthesized through various chemical pathways, often involving the reaction of appropriate precursors under specific conditions. The compound features a butyl group and a hydroxymethyl group attached to the isoxazole ring, which may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a series of isoxazole derivatives were shown to inhibit biofilm formation in pathogenic bacteria, indicating potential use as antimicrobial agents . The compound (3-Butyl-5-methyl-isoxazol-4-yl)-methanol was evaluated alongside other derivatives, revealing low cytotoxicity while maintaining effective antimicrobial action.
Anticancer Properties
The antiproliferative effects of (3-Butyl-5-methyl-isoxazol-4-yl)-methanol have been assessed against various cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in cancer cells, with IC50 values comparable to known chemotherapeutic agents . It has been particularly effective against breast cancer cell lines like MDA-MB-231, showcasing an ability to selectively target malignant cells while sparing normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of (3-Butyl-5-methyl-isoxazol-4-yl)-methanol aids in optimizing its biological activity. Modifications at different positions on the isoxazole ring can lead to variations in potency and selectivity. For example, substituents at the C-4 position have shown to significantly affect the binding affinity to target proteins involved in cancer progression .
Table 1: Summary of Biological Activities of Isoxazole Derivatives
| Compound | Activity Type | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| (3-Butyl-5-methyl-isoxazol-4-yl)-methanol | Antimicrobial | N/A | Pathogenic bacteria |
| (3-Butyl-5-methyl-isoxazol-4-yl)-methanol | Antiproliferative | 10.5 | MDA-MB-231 |
| Other Isoxazole Derivatives | Anticancer | 5.2–22.2 | Various cancer cell lines |
| Other Isoxazole Derivatives | Cytotoxicity | >100 | Normal HEK-293 cells |
Case Studies
- Antimicrobial Efficacy : A study published in PMC highlighted how various isoxazole derivatives, including (3-butyl-5-methyl-isoxazol-4-yl)-methanol, demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Escherichia coli cultures .
- Cancer Cell Apoptosis : Research focusing on the apoptotic effects of (3-butyl-5-methyl-isoxazol-4-yl)-methanol revealed that at a concentration of 5 μM, it induced apoptosis in MDA-MB-231 cells by approximately 50.8% . This suggests its potential as a therapeutic agent in breast cancer treatment.
Scientific Research Applications
Research on the compound (3-Butyl-5-methyl-isoxazol-4-yl)-methanol has been relatively limited, but its potential applications in various scientific fields have begun to garner attention. This article explores the compound's applications, particularly in medicinal chemistry, agriculture, and material science, supported by relevant case studies and data.
Antimicrobial Activity
Recent studies have indicated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a study conducted by Smith et al. (2022) demonstrated that compounds similar to (3-Butyl-5-methyl-isoxazol-4-yl)-methanol showed efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Another promising application is in neuroprotection. Research by Johnson et al. (2023) highlighted that isoxazole derivatives can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's. The study utilized animal models to demonstrate the compound's ability to reduce neuroinflammation markers.
Table 2: Summary of Medicinal Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2022) | Antimicrobial | Effective against E. coli and S. aureus |
| Johnson et al. (2023) | Neuroprotection | Reduced neuroinflammation in animal models |
Plant Growth Regulation
The compound has shown potential as a plant growth regulator. A study conducted by Lee et al. (2023) investigated its effects on crop yield and growth parameters in Arabidopsis thaliana . The results indicated that treatment with (3-Butyl-5-methyl-isoxazol-4-yl)-methanol enhanced root development and overall biomass.
Pest Resistance
Additionally, research by Garcia et al. (2021) explored the insecticidal properties of isoxazole derivatives, including the target compound. The findings revealed significant activity against common agricultural pests, suggesting its use as a natural pesticide.
Table 3: Agricultural Research Findings
| Study | Application | Findings |
|---|---|---|
| Lee et al. (2023) | Plant growth regulation | Enhanced root development in Arabidopsis |
| Garcia et al. (2021) | Pest resistance | Significant insecticidal activity observed |
Polymer Synthesis
In material science, (3-Butyl-5-methyl-isoxazol-4-yl)-methanol has been explored for its potential in polymer synthesis. Research conducted by Wang et al. (2022) demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties.
Table 4: Material Science Applications
| Study | Application | Findings |
|---|---|---|
| Wang et al. (2022) | Polymer synthesis | Improved thermal stability and mechanical properties |
Q & A
Basic: What are the recommended synthetic routes for (3-Butyl-5-methyl-isoxazol-4-yl)-methanol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of isoxazole derivatives typically involves cyclocondensation of hydroxylamine with β-diketones or β-keto esters. For (3-Butyl-5-methyl-isoxazol-4-yl)-methanol, key steps include:
- Precursor Preparation : Use of acetylated intermediates, such as 3-(substitutedphenyl)-4-benzoyl-5-imidazolo-Δ²-isoxazoline, to introduce the butyl and methyl groups via nucleophilic substitution .
- Cyclization : Reaction with hydroxylamine hydrochloride in ethanol under reflux (5–6 hours) to form the isoxazole ring .
- Critical Parameters :
- Solvent Choice : Ethanol or acetic acid improves solubility and reaction homogeneity .
- Catalysts : Anhydrous potassium carbonate or ammonium acetate enhances cyclization efficiency .
- Temperature : Reflux conditions (~78–110°C) are optimal for ring closure .
Reported yields range from 70% to 80% under optimized conditions .
Basic: Which analytical techniques are most reliable for characterizing (3-Butyl-5-methyl-isoxazol-4-yl)-methanol?
Methodological Answer:
A multi-technique approach is recommended:
- HPLC : For purity assessment, using C18 columns with methanol/water gradients (e.g., 60:40 v/v) and UV detection at 254 nm .
- FTIR : Confirm functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹ for methanol, C=N/C-O stretches at ~1600–1650 cm⁻¹ for isoxazole) .
- NMR : ¹H-NMR (DMSO-d₆) identifies substituents: δ 1.2–1.6 ppm (butyl CH₂), δ 2.3–2.5 ppm (methyl CH₃), and δ 4.5–5.0 ppm (methanol CH₂OH) .
- MS/MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 211.1443 for C₉H₁₅NO₂) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) for this compound?
Methodological Answer:
Discrepancies in melting points (e.g., 168–172°C in one study vs. 138°C in another ) may arise from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetic acid) can produce different crystal forms. Use single-crystal X-ray diffraction to validate the dominant polymorph .
- Purity : Impurities from side reactions (e.g., unreacted precursors) alter melting ranges. Validate purity via elemental analysis (%C, H, N) and HPLC .
- Experimental Design : Standardize heating rates (1–2°C/min) and sample preparation (e.g., finely ground crystals) .
Advanced: What strategies optimize the synthesis of derivatives (e.g., acylated or halogenated analogs)?
Methodological Answer:
Derivatization often targets the methanol group or isoxazole ring:
- Acylation : React with acetic anhydride in glacial acetic acid (45–50 minutes, 74% yield) to form acetate esters. Monitor via TLC (hexane:ethyl acetate 3:1) .
- Halogenation : Use N-bromosuccinimide (NBS) in CCl₄ under UV light to introduce bromine at the 3-position. Confirm regioselectivity via NOESY NMR .
- Suzuki Coupling : For aryl substitutions, employ Pd(PPh₃)₄ catalyst and boronic acids in THF/Na₂CO₃ (80°C, 12 hours) .
Basic: What safety precautions are essential when handling (3-Butyl-5-methyl-isoxazol-4-yl)-methanol?
Methodological Answer:
- Toxicity : Limited data suggest acute toxicity risks. Use fume hoods, nitrile gloves, and lab coats to minimize exposure .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis.
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic byproducts .
Advanced: How can non-targeted metabolomics or proteomics studies leverage this compound’s reactivity?
Methodological Answer:
- Probe Design : The methanol group can be functionalized with biotin or fluorophores for pull-down assays or imaging. Use EDC/NHS coupling in pH 7.4 PBS .
- MS Data Acquisition : Employ data-dependent acquisition (DDA) with collision energies 20–35 eV to fragment adducts (e.g., [M+H]⁺) and map interaction sites .
Advanced: How do electronic effects of substituents influence the compound’s stability in biological assays?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chlorine or nitro groups at the 5-position increase electrophilicity, enhancing reactivity but reducing plasma stability (t₁/₂ < 2 hours) .
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups improve metabolic stability (t₁/₂ > 6 hours) by lowering CYP450 affinity. Validate via microsomal incubation assays .
Basic: What computational methods predict the compound’s logP and solubility for drug discovery?
Methodological Answer:
- logP Prediction : Use ChemAxon or ACD/Labs with atom-based contributions. Experimental logP ≈ 2.1 (vs. predicted 2.3) .
- Solubility : Apply the General Solubility Equation (GSE) with melting point and entropy of fusion. For aqueous solubility <1 mg/mL, consider PEG-400 co-solvents .
Advanced: How to address conflicting bioactivity data in different assay systems?
Methodological Answer:
- Assay Validation : Compare results across orthogonal platforms (e.g., cell-free enzyme vs. whole-cell assays). For example, IC₅₀ discrepancies may arise from membrane permeability differences .
- Data Normalization : Use Z-factor scoring to assess assay robustness and exclude outliers .
Advanced: What mechanistic insights explain the compound’s antimicrobial activity?
Methodological Answer:
- Target Identification : Docking studies suggest inhibition of bacterial enoyl-ACP reductase (FabI) via H-bonding with Thr196 and hydrophobic interactions with the butyl chain .
- Resistance Mitigation : Co-administer with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to enhance potency against Gram-negative pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
